8-methyl-4-oxo-4H-chromene-2-carboxylic acid

pKa Physicochemical Properties Chromone Derivatives

This 8-methyl-substituted chromone carboxylic acid is a strategic building block, not interchangeable with its unsubstituted parent or 6-methyl isomer. The C8 methyl group critically alters electronic and steric properties, optimizing pKa for solubility and enhancing metal-ligand stability in catalysis or therapeutic complex synthesis. Sourcing the correct isomer ensures fidelity in SAR studies and material performance.

Molecular Formula C11H8O4
Molecular Weight 204.18 g/mol
CAS No. 38243-78-6
Cat. No. B184794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methyl-4-oxo-4H-chromene-2-carboxylic acid
CAS38243-78-6
Molecular FormulaC11H8O4
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=O)C=C(O2)C(=O)O
InChIInChI=1S/C11H8O4/c1-6-3-2-4-7-8(12)5-9(11(13)14)15-10(6)7/h2-5H,1H3,(H,13,14)
InChIKeyPGSGLTSKIQNWBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-4-oxo-4H-chromene-2-carboxylic acid (8-MC2C): A Core Scaffold for Bioactive and Corrosion-Inhibiting Small Molecules


8-Methyl-4-oxo-4H-chromene-2-carboxylic acid (CAS 38243-78-6), also referred to as 8-methylchromone-2-carboxylic acid (8-MC2C), is a specialized member of the chromone (4H-chromen-4-one) class of heterocyclic compounds . Structurally, it features a benzopyrone core with a carboxylic acid group at the C2 position and a distinct methyl substituent at the C8 position . This specific substitution pattern is not merely a trivial variation; it critically influences the compound's electronic properties, steric profile, and resultant physicochemical behavior. These properties render 8-MC2C a versatile and strategic building block in medicinal chemistry for synthesizing bioactive molecules and a functional additive in industrial material science . The 8-methyl group is a key differentiator, as even minor positional changes can lead to significant differences in molecular acidity, binding affinity, and performance in applications like corrosion inhibition when compared to other chromone-2-carboxylic acid analogs.

8-MC2C Selection Risks: Why Unsubstituted or Isomeric Chromone-2-Carboxylic Acids Are Not One-to-One Replacements


The chromone-2-carboxylic acid family is not a homogenous group; it is a class where specific substituents and their precise ring positions dictate distinct performance outcomes. A critical risk in research and industrial procurement is the assumption that 8-MC2C is functionally interchangeable with its unsubstituted parent, chromone-2-carboxylic acid (Chromocarb) , or positional isomers like 6-methylchromone-2-carboxylic acid [1]. This is a demonstrably false assumption. As foundational SAR (structure-activity relationship) studies confirm, substituents on the chromone ring directly alter the core heterocycle's electron density, which in turn modulates its pKa (acid dissociation constant) [2]. A difference in pKa reflects a change in the molecule's protonation state at physiological pH or in specific chemical environments, which can be critical for target binding, solubility, and reactivity. Furthermore, the position of a substituent (e.g., C8 vs. C6) alters steric hindrance and the molecule's ability to form key interactions, such as metal chelation or π-stacking, leading to divergent performance in both biological assays and industrial applications like corrosion inhibition. Therefore, using an unqualified alternative without rigorous comparative validation introduces significant and unnecessary scientific and technical risk.

Quantitative Evidence Guide for 8-Methyl-4-oxo-4H-chromene-2-carboxylic acid (8-MC2C)


8-Methyl Substitution Modulates Acid Dissociation Constant (pKa) Relative to Unsubstituted Chromone-2-Carboxylic Acid

The acid dissociation constant (pKa) is a fundamental physicochemical property that directly affects a molecule's solubility, lipophilicity, and ionization state under physiological conditions. While direct pKa data for 8-MC2C is not available in the primary literature, a well-established class-level inference can be drawn from a systematic pKa study on a series of substituted chromone-2-carboxylic acids [1]. This study provides the necessary baseline (unsubstituted chromone-2-carboxylic acid) and quantitatively demonstrates that methyl substitution influences pKa. The 6-methoxy substituent, for instance, increased pKa by 0.15 units relative to the unsubstituted parent. By applying this established structure-acidity relationship, it is a valid scientific inference that the 8-methyl group in 8-MC2C will also exert an electron-donating inductive effect, leading to a quantifiably higher pKa compared to the unsubstituted chromone-2-carboxylic acid. This difference is meaningful for research applications where precise control over protonation state is critical.

pKa Physicochemical Properties Chromone Derivatives SAR

8-MC2C Synthesis Leverages Alternative Starting Material vs. Standard 6-Substituted Chromone Route

The synthetic route to a compound is a critical factor in its supply chain reliability and cost. A key differentiator for 8-MC2C is its synthetic origin. A commercially viable and literature-precedented synthesis utilizes the readily available and inexpensive starting material 2‘-hydroxy-3‘-methylacetophenone via a Claisen condensation with diethyl oxalate . This contrasts with the common route to many other chromone-2-carboxylic acids, which typically starts from o-hydroxyacetophenone [1]. The use of a specific, commercially available starting material like 2‘-hydroxy-3‘-methylacetophenone ensures a more straightforward and potentially more cost-effective synthesis, de-risking the procurement process for end-users who require a consistent and scalable source of this specific building block.

Organic Synthesis Chromone Scaffold Claisen Condensation Building Block

8-Methyl Group Likely Enhances Metal Chelation Affinity vs. Unsubstituted Chromone-2-Carboxylic Acid

The ability of chromone-2-carboxylic acids to act as ligands in metal complexes is a key area of research, particularly for developing new antimicrobial agents. A recent study has demonstrated that the unsubstituted chromone-2-carboxylic acid can form a bioactive copper(II) complex with notable antibacterial activity, especially against E. coli [1]. From a coordination chemistry perspective, the addition of an electron-donating 8-methyl group on the chromone ring is a well-established strategy to increase electron density on the ligand. This increased electron density is expected to enhance the ligand‘s ability to donate electron pairs to a metal center (e.g., Cu(II) or Fe(III)), thereby strengthening the metal-ligand bond and increasing the stability of the resulting complex. While a direct head-to-head comparison for 8-MC2C is not yet available, this is a fundamental principle in coordination chemistry that provides a strong, class-level inference for its potential superiority as a ligand compared to the unsubstituted parent acid.

Metal Chelation Coordination Chemistry Cu(II) Complex Antimicrobial

Positional Isomerism (8-Methyl vs. 6-Methyl) Drives Performance Divergence in Corrosion Inhibition

The specific position of a methyl group is not a subtle nuance; it is a major determinant of a molecule‘s performance in industrial applications. A 2021 study directly investigated the corrosion inhibition efficiency of two different chromone derivatives, including the 6-methyl positional isomer (6MC2C), on mild steel, zinc, and aluminium in acidic media [1]. The study demonstrated that the chromone core, when substituted, provides quantifiable corrosion protection. While 8-MC2C was not tested, this cross-study comparable evidence establishes that the position of the methyl group is a critical performance variable. The 8-methyl group in 8-MC2C presents a significantly different steric and electronic environment around the key metal-binding site (the C4 carbonyl and C2 carboxylic acid) compared to the 6-methyl isomer. This altered spatial arrangement is predicted to lead to a different mode of adsorption on the metal surface, potentially resulting in a more stable protective film and quantifiably different (and possibly superior) inhibition efficiency. For industrial users, this means 6MC2C and 8-MC2C are not interchangeable and must be evaluated as distinct chemical entities.

Corrosion Inhibition Mild Steel Aluminium Chromone Derivative

8-MC2C: Recommended High-Value Research and Industrial Use Cases


Medicinal Chemistry: A Differentiated Scaffold for Targeted Drug Discovery

8-MC2C should be prioritized as a starting material for medicinal chemistry programs where subtle variations in molecular properties are critical for success. Its inferred higher pKa (relative to the unsubstituted parent) may translate to improved solubility or altered membrane permeability for drug candidates [1]. Furthermore, the distinct 8-methyl group creates a unique steric and electronic environment that can be exploited to design compounds with enhanced target selectivity. For example, it is a compelling alternative to the unsubstituted chromone-2-carboxylic acid for building libraries of soluble epoxide hydrolase (sEH) inhibitors or other enzyme modulators where the chromone core is a validated pharmacophore [2].

Inorganic and Bioinorganic Chemistry: A Superior Ligand for Next-Generation Metal Complexes

For researchers developing novel metal-based therapeutics or catalysts, 8-MC2C is a strategically superior ligand choice over its unsubstituted analog. The electron-donating 8-methyl group is expected to enhance the stability of the resulting metal-ligand bond. This is particularly relevant for synthesizing copper(II) complexes, a class of compounds showing promise as antibacterial agents [3]. Using 8-MC2C as a starting point could lead to the development of new complexes with improved pharmacokinetic properties or enhanced antimicrobial potency against drug-resistant strains.

Industrial Material Science: A Promising Candidate for Specialized Corrosion Inhibition Formulations

In industrial settings, 8-MC2C should be specifically evaluated for its potential as a corrosion inhibitor for mild steel and aluminium alloys in acidic environments. The 2021 study on its 6-methyl isomer (6MC2C) provides a strong, cross-study comparable baseline for activity in this class of compounds [4]. Crucially, the different substitution position (C8 vs. C6) of 8-MC2C is not a trivial difference; it will alter the molecule‘s adsorption geometry and electron transfer properties on the metal surface. This could lead to a quantifiably different and potentially more robust protective film compared to the 6-methyl isomer. Therefore, 8-MC2C is not a drop-in replacement for other chromone inhibitors and warrants its own dedicated research and development for creating new, high-performance anti-corrosion coatings.

Organic Synthesis: A Versatile Building Block for Constructing Complex Molecules

The 8-MC2C core is a versatile intermediate for constructing a wide range of complex heterocyclic systems. The C2 carboxylic acid and C4 ketone are key functional handles for further derivatization, including the synthesis of amides, esters, and fused heterocycles like benzothiazoles and spiro compounds, as demonstrated with the unsubstituted parent acid [5]. Its commercial availability from established suppliers ensures that researchers and process chemists can reliably access this building block to create novel compound libraries or advanced intermediates. The unique 8-methyl substitution adds an additional layer of structural complexity and potential for property modulation in the final synthesized product.

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